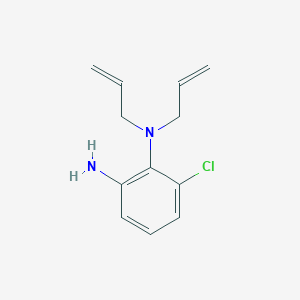

N~2~,N~2~-diallyl-3-chloro-1,2-benzenediamine

Description

N²,N²-Diallyl-3-chloro-1,2-benzenediamine is a substituted aromatic diamine characterized by diallyl groups attached to the N² positions of the benzene ring and a chlorine atom at the 3-position. The diallyl groups enhance hydrophobicity and reactivity, while the chlorine substituent influences electronic properties, making it a versatile building block in organic chemistry.

Propriétés

IUPAC Name |

3-chloro-2-N,2-N-bis(prop-2-enyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-3-8-15(9-4-2)12-10(13)6-5-7-11(12)14/h3-7H,1-2,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUIZIAKAUYKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228327 | |

| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-98-3 | |

| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-diallyl-3-chloro-1,2-benzenediamine typically involves the reaction of 3-chloro-1,2-benzenediamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N2,N~2~-diallyl-3-chloro-1,2-benzenediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N~2~,N~2~-diallyl-3-chloro-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of N2,N~2~-diallyl-1,2-benzenediamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N~2~,N~2~-diallyl-3-chloro-1,2-benzenediamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N2,N~2~-diallyl-3-chloro-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The presence of allyl groups allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N²,N²-diallyl-3-chloro-1,2-benzenediamine and related 1,2-benzenediamine derivatives:

Physicochemical Properties

- Solubility : The diallyl groups in the target compound reduce water solubility compared to dimethyl or unsubstituted analogs.

- Electronic Effects : The 3-chloro substituent withdraws electron density, making the aromatic ring less reactive toward electrophiles compared to para-chloro derivatives .

Research Findings and Case Studies

- Polymer Synthesis: Analogous to 3-chloro-N-phenyl-phthalimide (a polyimide monomer) , the target compound could serve as a diamine monomer for heat-resistant polymers.

- Biological Activity : Benzimidazole derivatives synthesized from 3,5-dibromo-1,2-benzenediamine exhibit colistin-enhancing effects . The target’s diallyl groups may improve membrane permeability in drug candidates.

- Catalytic Applications : Chan–Lam coupling of N¹-(2-bromophenyl)-4-chloro-1,2-benzenediamine highlights the role of substituents in cross-coupling efficiency .

Activité Biologique

N~2~,N~2~-diallyl-3-chloro-1,2-benzenediamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antimutagenic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diallyl and chloro substituents on a benzenediamine backbone. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Antimutagenic Activity

Research indicates that this compound exhibits antimutagenic properties , which are crucial for counteracting mutagenic compounds. Antimutagens can inhibit the activation of mutagens or repair DNA damage caused by these agents.

The antimutagenic activity of this compound may involve:

- Inhibition of Metabolic Activation : This compound may inhibit the enzymes responsible for the metabolic activation of promutagens, thereby reducing their mutagenic potential. For instance, it could affect cytochrome P450 enzymes that are pivotal in the bioactivation process of various mutagens .

- Direct Interaction with DNA : The structure allows for potential intercalation into DNA strands or formation of adducts that could prevent further mutagenesis.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications and mechanisms relevant to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N²,N²-diallyl-3-chloro-1,2-benzenediamine, and how do reaction conditions influence yield?

- Methodological Answer : Start with 3-chloro-1,2-benzenediamine as the precursor. Allylation can be achieved via nucleophilic substitution using allyl halides in polar aprotic solvents (e.g., DMF) under inert atmosphere. Catalytic Pd(0) may enhance regioselectivity. Monitor temperature (60–80°C) to prevent polymerization of allyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from mono- or over-alkylated byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation of N²,N²-diallyl-3-chloro-1,2-benzenediamine?

- Methodological Answer : Use ¹H NMR to identify allyl protons (δ 5.1–5.9 ppm for vinyl protons; δ 3.8–4.2 ppm for N–CH₂ groups) and aromatic protons influenced by the chloro substituent. ¹³C NMR confirms allyl carbons (δ 115–135 ppm) and chlorine-induced deshielding. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is recommended if crystalline derivatives are obtainable .

Q. How does the chloro substituent affect the compound’s solubility and stability in experimental settings?

- Methodological Answer : The chloro group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability tests under UV light, heat (TGA/DSC analysis), and oxidative conditions (H₂O₂ exposure) are advised. Store in amber vials under nitrogen to prevent degradation .

Advanced Research Questions

Q. What mechanistic challenges arise during selective N-allylation of 3-chloro-1,2-benzenediamine, and how can they be mitigated?

- Methodological Answer : Competing alkylation at both amine groups necessitates kinetic control. Use bulky bases (e.g., LDA) to deprotonate one amine selectively. Alternatively, employ temporary protecting groups (e.g., Boc for one amine), followed by deprotection post-allylation. Monitor reaction progress via TLC to halt at the desired stage .

Q. How does the electronic influence of the chloro group direct electrophilic substitution reactions in this compound?

- Methodological Answer : The electron-withdrawing chloro group meta-directs electrophiles to the C4 or C6 positions. Compare reactivity with non-chlorinated analogs via nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), followed by LC-MS to identify substitution patterns. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies are recommended for assessing potential biological activity, such as enzyme inhibition or cytotoxicity?

- Methodological Answer : Perform kinase inhibition assays (e.g., EGFR or VEGFR) using recombinant enzymes and measure IC₅₀ values. Pair with molecular docking studies (AutoDock Vina) to identify binding motifs. Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa), comparing results to control diamines .

Q. How can computational methods predict the compound’s reactivity in catalytic systems or biological environments?

- Methodological Answer : Use DFT calculations (Gaussian 16) to optimize geometry and compute Fukui indices for nucleophilic/electrophilic attack sites. Molecular dynamics simulations (AMBER) can model interactions with protein targets. Validate predictions with experimental kinetic studies (e.g., Hammett plots) .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling N²,N²-diallyl-3-chloro-1,2-benzenediamine in the lab?

- Methodological Answer : Refer to analogs like 3-methyl-1,2-benzenediamine (LD₅₀ 286 mg/kg ipr in mice) for toxicity benchmarks. Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with 10% acetic acid before disposal. Compliance with TSCA exemption 40 CFR 720.36 is mandatory for R&D use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.